3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol
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Overview
Description
3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C12H18O2 It is characterized by a phenyl ring substituted with methoxy and dimethyl groups, and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(4-Methoxy-3,5-dimethylphenyl)propan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 3-(4-Methoxy-3,5-dimethylphenyl)propan-1-one, 3-(4-Methoxy-3,5-dimethylphenyl)propanoic acid
Reduction: 3-(4-Methoxy-3,5-dimethylphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propan-1-ol
- 3-(3,5-Dimethylphenyl)propan-1-ol
- 3-(4-Methoxy-3,5-dimethylphenyl)propan-1-one
Uniqueness
3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
122004-96-0 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-9-7-11(5-4-6-13)8-10(2)12(9)14-3/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
BISVBQDJHXMSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CCCO |
Origin of Product |
United States |
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